molecular formula C20H17FN2O3 B2997440 1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-74-4

1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2997440
CAS No.: 868678-74-4
M. Wt: 352.365
InChI Key: HQRPWYCFKVTBTB-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridone-based carboxamide derivative featuring a 2-oxo-1,2-dihydropyridine core substituted with a (2-fluorophenyl)methoxy group at position 1 and an N-(4-methylphenyl) carboxamide moiety at position 2. The 2-fluorophenylmethoxy group may enhance lipophilicity and influence metabolic stability, while the 4-methylphenyl substituent could modulate steric and electronic interactions in target binding .

Properties

IUPAC Name

1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-14-8-10-16(11-9-14)22-19(24)17-6-4-12-23(20(17)25)26-13-15-5-2-3-7-18(15)21/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRPWYCFKVTBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the methoxy group: This can be done through an etherification reaction, where a methoxy group is introduced using a methanol derivative.

    Coupling with the methylphenyl group: This step may involve a coupling reaction such as a Suzuki-Miyaura cross-coupling, where a boronic acid derivative of the methylphenyl group reacts with a halogenated intermediate.

Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the dihydropyridine core to a tetrahydropyridine.

    Substitution: The fluorophenyl and methoxy groups can participate in nucleophilic substitution reactions.

    Coupling reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to introduce additional functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.

Scientific Research Applications

1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide with structurally related pyridone derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Compound Name Key Substituents Melting Point (°C) Molecular Weight (g/mol) Biological Activity/Notes References
Target Compound 1-(2-fluorophenylmethoxy), N-(4-methylphenyl) Not reported ~356.35 (calculated) Insufficient direct data
N-(Benzo[d]oxazol-2-yl)-4,6-dimethyl-2-oxo-1-(4-methylphenyl)-1,2-dihydropyridine-3-carboxamide (7c) 4,6-dimethyl, N-(benzo[d]oxazol-2-yl) 198–200 373.0 (MS data) Cannabinoid receptor type 2 (CB2) agonist
N-(1H-Benzo[d]imidazol-2-yl)-4,6-dimethyl-2-oxo-1-(4-methylphenyl)-1,2-dihydropyridine-3-carboxamide (7e) 4,6-dimethyl, N-(benzo[d]imidazol-2-yl) 198–200 372.0 (calculated) CB2 agonist; similar activity to 7c
1-[(3-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 1-(3-fluorophenylmethyl), N-(4-methoxyphenyl) Not reported ~366.35 (calculated) Structural analog; substituent position study
BMS-777607 (Met kinase inhibitor) Complex aryl/heteroaryl substitutions Not reported 517.94 Selective Met kinase inhibitor; oral efficacy
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide N-(4'-chlorobiphenyl-2-yl) Not reported ~340.78 (calculated) Agrochemical candidate (fungicidal activity)

Substituent Effects on Physicochemical Properties

  • Position of Fluorine: The target compound’s 2-fluorophenylmethoxy group contrasts with the 3-fluorophenylmethyl substituent in .
  • N-Aryl Substitutions : The N-(4-methylphenyl) group in the target compound vs. N-(4-methoxyphenyl) in highlights the trade-off between electron-donating (methoxy) and hydrophobic (methyl) groups. Methoxy substituents generally improve solubility but may reduce membrane permeability.
  • Heterocyclic Modifications : Compounds 7c and 7e replace the (2-fluorophenyl)methoxy group with benzo[d]oxazol-2-yl or benzo[d]imidazol-2-yl moieties, significantly altering polarity and hydrogen-bonding capacity. These changes correlate with CB2 receptor affinity, suggesting the target compound’s substituents may favor different target interactions.

Biological Activity

The compound 1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is part of a class of dihydropyridine derivatives that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₉H₁₈FN₃O₃
  • Molecular Weight : 351.36 g/mol
  • IUPAC Name : this compound

Research indicates that dihydropyridine derivatives may interact with various biological targets, including enzymes and receptors involved in signaling pathways. The specific mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Dihydropyridines are known to inhibit certain enzymes, potentially affecting pathways related to inflammation and cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although detailed evaluations are necessary to confirm efficacy against specific pathogens.

Antimicrobial Activity

A study evaluating the antimicrobial properties of similar compounds indicated that certain dihydropyridine derivatives demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . While specific data for the compound is not yet available, its structural similarities suggest potential antimicrobial efficacy.

Case Studies

  • In Vitro Studies : In vitro assays have shown that related dihydropyridine derivatives can inhibit the growth of pathogenic bacteria and fungi. For instance, compounds with similar structural motifs were found to disrupt biofilm formation and reduce pathogen viability .
  • Inflammation Models : Compounds within this class have been tested in models of inflammation, showing promise as anti-inflammatory agents by inhibiting cytokine production . The potential for this compound to act similarly warrants further investigation.

Table 1: Comparative Biological Activity of Dihydropyridine Derivatives

Compound NameMIC (μg/mL)Activity TypeReference
Compound A0.22Antimicrobial
Compound B0.25Antimicrobial
Compound CNot specifiedAnti-inflammatory

Q & A

Basic: What synthetic routes are commonly employed to synthesize 1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

Answer:
The compound is typically synthesized via a multi-step approach:

  • Step 1: Formation of the dihydropyridinone core through cyclization of substituted acrylamides under acidic or basic conditions.
  • Step 2: Introduction of the 2-fluorobenzyloxy group via nucleophilic substitution or Mitsunobu reaction.
  • Step 3: Coupling with 4-methylaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide moiety.
    Critical parameters include solvent polarity (e.g., DMF or THF), temperature control (40–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How can researchers optimize reaction yields for this compound’s synthesis?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example, a central composite design (CCD) can identify nonlinear effects .
  • Catalyst Selection: Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) may improve regioselectivity.
  • In-line Analytics: Monitor reaction progress via FTIR or HPLC to minimize side products .

Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms?

Answer:
Quantum mechanical calculations (DFT or ab initio) can:

  • Map potential energy surfaces to identify intermediates.
  • Evaluate transition-state geometries to distinguish between SN1/SN2 pathways for fluorophenyl substitution.
  • Validate experimental kinetic data (e.g., activation energies) using computational models. Tools like Gaussian or ORCA are recommended .

Advanced: What spectroscopic techniques are critical for resolving structural ambiguities in derivatives of this compound?

Answer:

  • X-ray Crystallography: Resolves absolute stereochemistry and confirms substituent positioning (e.g., fluorophenyl orientation) .
  • 2D NMR (NOESY, HSQC): Differentiates regioisomers by correlating proton-proton proximities and carbon-hydrogen couplings.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formulas in complex mixtures (e.g., isotopic patterns for bromine/chlorine analogs) .

Advanced: How can researchers address contradictory bioactivity data in pharmacological studies?

Answer:

  • Dose-Response Refinement: Use Hill slope analysis to distinguish between partial agonists and non-specific binding.
  • Target Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule off-target effects.
  • Metabolite Identification: LC-MS/MS can detect active metabolites that may explain variability in IC50 values .

Advanced: What reactor design principles apply to scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Continuous Flow Reactors: Enable precise temperature control and reduce racemization during exothermic steps.
  • Membrane Separation: Use nanofiltration to remove chiral byproducts in real-time.
  • Process Analytical Technology (PAT): Implement Raman spectroscopy for in-situ monitoring of enantiomeric excess (ee) .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to pH extremes (1–13), oxidative stress (H2O2), and UV light.
  • LC-MS Stability Assays: Quantify degradation products (e.g., hydrolysis of the carboxamide group).
  • Molecular Dynamics Simulations: Predict degradation pathways by modeling solvent interactions .

Advanced: What strategies mitigate batch-to-batch variability in preclinical studies?

Answer:

  • QbD (Quality by Design): Define critical quality attributes (CQAs) like particle size and crystallinity.
  • Multivariate Calibration: Use PLS regression to correlate raw material purity with bioactivity outcomes.
  • Stability-Indicating Methods: Develop HPLC methods with peak purity thresholds ≥99% .

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